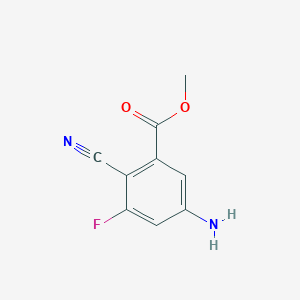

3'-Deoxy-3'--C-methyl-5-methyluridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

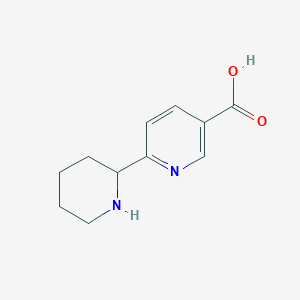

3'-Désoxy-3'-C-méthyl-5-méthyluridine: est un analogue de nucléoside purique. Les analogues de nucléosides puriques sont connus pour leur large activité antitumorale, ciblant en particulier les malignités lymphoïdes indolentes. Les mécanismes anticancéreux de ces composés reposent souvent sur l'inhibition de la synthèse de l'ADN et l'induction de l'apoptose .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de la 3'-Désoxy-3'-C-méthyl-5-méthyluridine implique généralement la modification de dérivés d'uridine. Une méthode courante comprend l'utilisation de la 5-méthyluridine comme matière première, suivie d'une série de réactions chimiques pour introduire les groupes 3'-désoxy et 3'-C-méthyl. Les conditions de réaction impliquent souvent l'utilisation de groupes protecteurs, d'halogénation et d'étapes de déprotection .

Méthodes de production industrielle: Bien que les méthodes de production industrielle spécifiques pour la 3'-Désoxy-3'-C-méthyl-5-méthyluridine ne soient pas largement documentées, l'approche générale impliquerait l'extrapolation des méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour une production à grande échelle, la garantie d'un rendement et d'une pureté élevés, et la mise en œuvre de techniques de purification efficaces .

Analyse Des Réactions Chimiques

Types de réactions: La 3'-Désoxy-3'-C-méthyl-5-méthyluridine peut subir diverses réactions chimiques, notamment :

Oxydation: Cette réaction peut modifier les groupes fonctionnels du nucléoside.

Réduction: Cette réaction peut être utilisée pour modifier l'état d'oxydation du composé.

Substitution: Cette réaction peut introduire différents substituants sur la structure du nucléoside.

Réactifs et conditions courantes :

Oxydation: Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction: Les réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution: Les réactifs courants comprennent les agents d'halogénation et les nucléophiles.

Principaux produits: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels .

4. Applications de la recherche scientifique

Chimie: La 3'-Désoxy-3'-C-méthyl-5-méthyluridine est utilisée comme élément constitutif dans la synthèse d'analogues de nucléosides plus complexes. Elle sert de précurseur pour le développement de nouveaux composés avec des applications thérapeutiques potentielles .

Biologie: En recherche biologique, ce composé est utilisé pour étudier les mécanismes de synthèse et de réparation de l'ADN. Il aide à comprendre le rôle des analogues de nucléosides dans les processus cellulaires .

Médecine: La principale application de la 3'-Désoxy-3'-C-méthyl-5-méthyluridine en médecine est son activité antitumorale. Elle est utilisée dans le développement de médicaments anticancéreux ciblant les malignités lymphoïdes. La capacité du composé à inhiber la synthèse de l'ADN et à induire l'apoptose en fait un outil précieux en thérapie anticancéreuse .

Industrie: Dans l'industrie pharmaceutique, la 3'-Désoxy-3'-C-méthyl-5-méthyluridine est utilisée dans la production de médicaments à base de nucléosides. Sa structure et ses propriétés uniques en font un intermédiaire important dans la synthèse de médicaments .

5. Mécanisme d'action

Le mécanisme d'action de la 3'-Désoxy-3'-C-méthyl-5-méthyluridine implique l'inhibition de la synthèse de l'ADN. En tant qu'analogue de nucléoside purique, il entre en compétition avec les nucléosides naturels pour l'incorporation dans l'ADN. Une fois incorporé, il perturbe le processus de réplication de l'ADN, conduisant à l'inhibition de la prolifération cellulaire et à l'induction de l'apoptose. Ce mécanisme est particulièrement efficace contre les malignités lymphoïdes indolentes .

Applications De Recherche Scientifique

Chemistry: 3’-Deoxy-3’-C-methyl-5-methyluridine is used as a building block in the synthesis of more complex nucleoside analogues. It serves as a precursor for the development of novel compounds with potential therapeutic applications .

Biology: In biological research, this compound is used to study the mechanisms of DNA synthesis and repair. It helps in understanding the role of nucleoside analogues in cellular processes .

Medicine: The primary application of 3’-Deoxy-3’-C-methyl-5-methyluridine in medicine is its antitumor activity. It is used in the development of anticancer drugs targeting lymphoid malignancies. The compound’s ability to inhibit DNA synthesis and induce apoptosis makes it a valuable tool in cancer therapy .

Industry: In the pharmaceutical industry, 3’-Deoxy-3’-C-methyl-5-methyluridine is used in the production of nucleoside-based drugs. Its unique structure and properties make it an important intermediate in drug synthesis .

Mécanisme D'action

The mechanism of action of 3’-Deoxy-3’-C-methyl-5-methyluridine involves the inhibition of DNA synthesis. As a purine nucleoside analogue, it competes with natural nucleosides for incorporation into DNA. Once incorporated, it disrupts the DNA replication process, leading to the inhibition of cell proliferation and induction of apoptosis. This mechanism is particularly effective against indolent lymphoid malignancies .

Comparaison Avec Des Composés Similaires

Composés similaires :

- 3'-Désoxy-5-méthyluridine

- 5-Méthyluridine

- 3'-Désoxyuridine

Comparaison: La 3'-Désoxy-3'-C-méthyl-5-méthyluridine est unique en raison de la présence à la fois des groupes 3'-désoxy et 3'-C-méthyl. Ces modifications améliorent sa stabilité et son activité antitumorale par rapport à d'autres composés similaires. Par exemple, la 3'-Désoxy-5-méthyluridine n'a pas le groupe 3'-C-méthyl, ce qui peut entraîner une activité biologique et une stabilité différentes .

Propriétés

Formule moléculaire |

C11H16N2O5 |

|---|---|

Poids moléculaire |

256.25 g/mol |

Nom IUPAC |

1-[3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O5/c1-5-3-13(11(17)12-9(5)16)10-8(15)6(2)7(4-14)18-10/h3,6-8,10,14-15H,4H2,1-2H3,(H,12,16,17) |

Clé InChI |

IYWACCYQTWFTCU-UHFFFAOYSA-N |

SMILES canonique |

CC1C(OC(C1O)N2C=C(C(=O)NC2=O)C)CO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12094709.png)

![[10,13-dimethyl-17-(1-oxopropan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12094742.png)

![2-(4-amino-3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid](/img/structure/B12094779.png)